Teuclatriol

Description

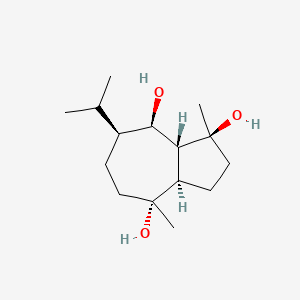

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQOZINRAFPQEX-QFEQQRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Teuclatriol

Plant Sources

Currently, the primary documented natural source of Teuclatriol is Salvia mirzayanii, a plant species native to Iran. researchgate.netnih.govnih.gov This plant has been traditionally used in Iranian folk medicine for treating infections and inflammatory conditions. nih.gov Bioactivity-guided fractionation of extracts from Salvia mirzayanii led to the identification of this compound as one of its bioactive constituents. researchgate.netnih.govnih.gov While the genus Teucrium is known to produce a variety of terpenoids, the isolation of this compound from any Teucrium species has not been reported in the reviewed scientific literature. cellmolbiol.orgpcbiochemres.comnih.gov

Isolation Methodologies

The isolation of this compound from its natural source involves a multi-step process of extraction and purification. The general approach relies on chromatographic techniques to separate the compound from a complex mixture of plant metabolites.

The initial step in isolating this compound from plant material typically involves solvent extraction. sums.ac.ir For Salvia mirzayanii, the powdered, air-dried plant material is first defatted, commonly with petroleum ether, to remove nonpolar lipids. sums.ac.ir Following this, a methanol (B129727) extract is prepared by macerating the plant powder in methanol for an extended period. sums.ac.ir

This crude methanol extract is then subjected to a bioassay-guided fractionation process. researchgate.netnih.gov This involves partitioning the extract between different solvents to separate compounds based on their polarity. In the case of this compound isolation, the methanol fraction demonstrated the highest inhibitory effect in bioassays and was selected for further purification. researchgate.netnih.gov

Subsequent purification of the active fraction is achieved through chromatographic methods. Gravity column chromatography is employed to further separate the components of the methanol fraction. researchgate.netnih.gov The resulting fractions are again tested for bioactivity to identify the fraction containing the compound of interest.

The final purification step involves preparative Thin-Layer Chromatography (TLC). researchgate.netnih.gov The fraction exhibiting the highest activity and quantity is applied to preparative TLC plates, allowing for the isolation of pure this compound. The identity and structure of the isolated compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) analysis. researchgate.netnih.gov

The detailed protocol for the isolation of this compound from Salvia mirzayanii is outlined in the table below, based on published research findings. This bioactivity-guided approach ensures the efficient isolation of the target compound.

| Step | Procedure | Solvent/Reagents | Objective | Reference |

|---|---|---|---|---|

| 1. Preparation of Plant Material | Aerial parts of the plant are air-dried in the shade and then powdered. | N/A | Increase surface area for efficient extraction. | sums.ac.ir |

| 2. Defatting | The powdered plant material is defatted. | Petroleum ether (40-60°C) | Remove nonpolar compounds like fats and waxes. | sums.ac.ir |

| 3. Methanol Extraction | The defatted powder is macerated in methanol at room temperature for 48 hours. The process is repeated three times. The resulting extracts are filtered and dried under reduced pressure. | Methanol, Dimethyl sulfoxide (DMSO) for stock solution | To obtain a crude methanol extract containing a wide range of phytochemicals, including this compound. | sums.ac.ir |

| 4. Bioassay-Guided Fractionation | The crude extract is fractionated using different solvents. The methanol fraction (Fr. M) is selected based on its high inhibitory bioactivity. | Various solvents for fractionation | To partition the crude extract and identify the most bioactive fraction for further purification. | researchgate.netnih.gov |

| 5. Gravity Column Chromatography | The active methanol fraction (Fr. M) is applied to a gravity chromatography column for further separation. | Appropriate solvent system for elution | To separate the components of the methanol fraction into simpler sub-fractions. | researchgate.netnih.gov |

| 6. Preparative Thin-Layer Chromatography (TLC) | The most active and abundant fraction from column chromatography (Fr. 4) is applied to preparative TLC plates for final purification. | Appropriate solvent system for development | To isolate the pure this compound compound from the enriched fraction. | researchgate.netnih.gov |

| 7. Compound Identification | The structure of the final purified compound is identified. | N/A (for the process, but solvents are used for NMR) | To confirm the identity of the isolated compound as this compound using NMR analysis. | researchgate.netnih.gov |

Chemical Structure and Stereochemical Elucidation of Teuclatriol

Classification as a Guaiane (B1240927) Sesquiterpene

Teuclatriol is classified as a guaiane sesquiterpene. nih.gov This classification places it within a specific subgroup of sesquiterpenoids, which are natural products built from three isoprene (B109036) units and contain 15 carbon atoms. The defining characteristic of the guaiane class is their bicyclic skeleton, which features a five-membered ring fused to a seven-membered ring. researchgate.netmdpi.com This core structure provides the foundational framework upon which various functional groups and stereochemical arrangements are built, leading to a wide diversity of naturally occurring guaianolides. mdpi.comnih.gov The identification of this compound as a member of this class was an essential first step, guiding the subsequent process of detailed structural elucidation. nih.gov

Spectroscopic Methodologies for Structural Determination

The process of elucidating the exact structure of this compound involves a multi-faceted approach, relying on several key spectroscopic techniques to piece together the molecular puzzle. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the carbon-hydrogen framework of organic molecules like this compound. The final purified compound from its source, Salvia mirzayanii, was definitively identified as this compound through NMR analysis. nih.gov

¹H NMR and ¹³C NMR spectra provide a wealth of information. ¹H NMR reveals the chemical environment of each hydrogen atom, its connectivity to neighboring atoms through spin-spin coupling, and the number of protons in a given environment through integration. ¹³C NMR provides a count of the distinct carbon environments in the molecule. Together, these one-dimensional techniques allow for the construction of the basic molecular skeleton.

| NMR Technique | Information Provided | Contribution to Structural Elucidation |

|---|---|---|

| ¹H NMR | Chemical shift (δ), multiplicity (e.g., singlet, doublet), coupling constant (J), integration | Identifies the chemical environment and connectivity of protons, helping to piece together fragments of the molecule. |

| ¹³C NMR | Chemical shift (δ) of each carbon atom | Determines the number of unique carbon atoms and indicates their functional type (e.g., CH₃, CH₂, CH, C). |

While 1D NMR establishes the connectivity of atoms, two-dimensional (2D) NMR techniques are essential for determining the relative stereochemistry, or the 3D arrangement of atoms in space. For complex cyclic systems like guaiane sesquiterpenoids, techniques such as COSY, HMQC, HMBC, and particularly NOESY (Nuclear Overhauser Effect Spectroscopy) are critical. nih.gov

A NOESY experiment maps protons that are close to each other in space, regardless of whether they are bonded. Cross-peaks in a NOESY spectrum indicate that two protons are spatially proximate, which allows for the assignment of the relative orientation of substituents and the conformation of the fused rings.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. nih.gov For this compound, high-resolution mass spectrometry would provide the exact mass, from which its molecular formula, C₁₅H₂₈O₃, can be confirmed. researchgate.net

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. rsc.orgresearchgate.net In ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry), the molecule is gently ionized and then fragmented. The resulting fragments can indicate the presence of specific functional groups, such as the sequential loss of water molecules (H₂O) from the three hydroxyl (-OH) groups in this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. irdg.org The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies. nih.govresearchgate.net In the analysis of this compound, the IR spectrum would prominently feature a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This absorption is a definitive indicator of the presence of hydroxyl (O-H) groups, a key feature of the this compound structure.

| Spectroscopic Technique | Key Finding | Interpretation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) and fragmentation patterns | Confirms molecular formula (C₁₅H₂₈O₃) and suggests presence of labile groups like hydroxyls. researchgate.net |

| Infrared (IR) Spectroscopy | Broad absorption band at ~3200-3600 cm⁻¹ | Indicates the presence of O-H stretching vibrations from hydroxyl groups. |

Key Structural Features of this compound

The culmination of data from these spectroscopic methods allows for a detailed description of this compound's key structural features. The molecule is built upon the characteristic guaiane framework, consisting of a cyclopentane (B165970) ring fused to a cycloheptane (B1346806) ring. researchgate.net The saturation of this bicyclic system is decorated with three hydroxyl (-OH) groups, earning it the "-triol" suffix. The specific placement of these hydroxyl groups and the relative stereochemistry at its multiple chiral centers are what define this compound's unique identity, all of which are meticulously mapped out through the combined power of NMR, MS, and IR spectroscopy.

Conformational Analysis and Molecular Modeling Studies of the Guaiane Skeleton

The guaiane skeleton, characterized by its fused 5/7 bicyclic system, exhibits significant conformational flexibility, particularly in the seven-membered ring. Understanding the conformational preferences of this skeleton is essential for comprehending the molecule's reactivity and biological activity.

Conformational analysis of the guaiane skeleton is approached through both experimental and computational methods. Low-temperature NMR studies can provide insights into the dynamic conformational exchange processes, such as the interconversion between different chair and twist-chair conformations of the seven-membered ring.

Molecular modeling studies, employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational landscape of the guaiane skeleton. These computational approaches allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

Key findings from conformational and molecular modeling studies of the guaiane skeleton include:

The seven-membered ring of the guaiane skeleton can adopt multiple low-energy conformations, often described as chair, twist-chair, boat, and twist-boat forms.

The relative stability of these conformers is influenced by the nature and stereochemistry of the substituents on the guaiane framework.

Computational methods, such as DFT, can be used to predict NMR chemical shifts and coupling constants for different conformers. Comparing these calculated values with experimental data helps to identify the predominant conformation in solution.

Molecular dynamics simulations provide a dynamic picture of the conformational behavior of the guaiane skeleton over time, revealing the flexibility and accessible conformational space of the molecule.

Table 2: Common Conformations of the Seven-Membered Ring in the Guaiane Skeleton

| Conformation | Description |

| Chair | A relatively stable conformation with reduced steric strain. |

| Twist-Chair | A flexible conformation often involved in interconversion pathways. |

| Boat | A higher-energy conformation, generally less populated. |

| Twist-Boat | Another flexible, higher-energy conformation. |

The integration of experimental NMR data with molecular modeling provides a comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound and other guaiane sesquiterpenoids.

Biosynthetic Pathways of Teuclatriol

General Sesquiterpene Biosynthesis from Isoprenoid Precursors

Sesquiterpenes, a class of terpenes built from three isoprene (B109036) units, are synthesized via the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). numberanalytics.com Plants utilize two distinct pathways to generate these essential five-carbon building blocks. numberanalytics.com

Mevalonate (B85504) (MVA) Pathway in Cytosol

The mevalonate (MVA) pathway, located in the cytosol, is a key metabolic route for the production of isoprenoids, including sesquiterpenes. numberanalytics.com This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to yield IPP and DMAPP. numberanalytics.com These molecules serve as the foundational units for a vast array of compounds, including sterols and carotenoids, in addition to sesquiterpenes. numberanalytics.com

Methylerythritol Phosphate (B84403) (MEP) Pathway in Plastids

In contrast to the cytosolic MVA pathway, the methylerythritol phosphate (MEP) pathway operates within the plastids of plant cells. This pathway also produces IPP and DMAPP, which are the precursors for various terpenes. While there is some interaction between the MVA and MEP pathways, the MEP pathway is generally associated with the biosynthesis of monoterpenes, diterpenes, and carotenoids.

Specific Enzymatic Steps in Guaiane (B1240927) Sesquiterpene Formation

The biosynthesis of all sesquiterpenes starts with the condensation of two molecules of IPP and one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP). ontosight.ai This reaction is catalyzed by the enzyme farnesyl diphosphate synthase. numberanalytics.comontosight.ai From FPP, the pathway to guaiane sesquiterpenes involves a critical cyclization step mediated by a class of enzymes known as sesquiterpene synthases (STSs). ontosight.ai

Guaiane-type sesquiterpenes are characterized by their unique five- and seven-membered ring structure. nih.gov Their formation is thought to involve two key cyclization events. The first is a C1-to-C10 cyclization of FPP to create a macrocyclic germacrene-like intermediate, such as germacrene A. nih.govresearchgate.net This intermediate is then reprotonated, initiating a second cyclization between C2 and C6 to form the distinctive bicyclic guaiane skeleton. researchgate.netbeilstein-journals.org The precise stereochemistry of the final guaiane product is determined by the specific sesquiterpene synthase involved and can be influenced by subsequent enzymatic modifications like hydroxylations. researchgate.net

Proposed Biosynthetic Route to Teuclatriol

This compound is a guaiane sesquiterpene that was first isolated from Teucrium leucocladum and later from Salvia mirzayanii. researchgate.net While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the general principles of guaiane sesquiterpene biosynthesis.

The biosynthesis would begin with the cyclization of FPP to a germacrene intermediate, likely germacrene A, catalyzed by a specific germacrene A synthase. tandfonline.com This is followed by a second cyclization to form the guaiane core. Subsequent hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, would then install the three hydroxyl groups characteristic of the this compound structure. The exact sequence and timing of these hydroxylation steps are yet to be determined experimentally.

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The production of sesquiterpenes, including likely this compound, is tightly regulated at the genetic and molecular level. ontosight.ai This regulation can be influenced by a variety of internal and external factors.

Endogenous Cues:

Developmental Stage: The accumulation of certain sesquiterpenes is known to be age-regulated. nih.gov For instance, the microRNA156 (miR156)-targeted SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors have been shown to control the production of sesquiterpenes in Arabidopsis thaliana and patchouli. nih.govresearchgate.net As the plant ages, the levels of miR156 decrease, leading to an increase in SPL proteins, which in turn activate the expression of sesquiterpene synthase genes. nih.gov

Hormones: Plant hormones such as jasmonic acid and salicylic (B10762653) acid can act as signaling molecules to induce the expression of genes involved in sesquiterpene biosynthesis, often as part of a defense response. numberanalytics.com For example, treatment of Aquilaria cells with methyl jasmonate was found to induce the production of guaiene (B7798472) sesquiterpenes. nih.gov

External Factors:

Environmental Stimuli: Factors like light, temperature, and stress from herbivore or pathogen attacks can trigger the production of sesquiterpenes as part of the plant's defense mechanisms. numberanalytics.comfrontiersin.org The biosynthesis is often localized to specific tissues, such as glandular trichomes or internal ducts, and is induced upon perception of these external threats. frontiersin.org

The regulation of this compound biosynthesis in plants like Teucrium and Salvia species likely involves a complex interplay of these genetic and environmental factors, ensuring its production is timed and localized for optimal ecological function. nih.govpreprints.orgscielo.br

Chemical Synthesis and Analogues of Teuclatriol

Total Synthesis Approaches to Teuclatriol

The central challenge in synthesizing this compound and related compounds is the construction of the guaiane (B1240927) skeleton, a bicyclo[5.3.0]decane system composed of a fused five- and seven-membered ring. Various strategies have been developed to assemble this core structure. mdpi.com

In the total synthesis of (−)-Teuclatriol, a crucial step for forming the seven-membered ring of the guaiane core was achieved through Ring-Closing Metathesis (RCM) . uni-regensburg.de This powerful reaction uses a ruthenium catalyst to form a new double bond, effectively closing the ring from a linear diene precursor. This strategy allowed for the efficient construction of the bicyclic intermediate, which already contained the necessary carbon framework for elaboration into the final natural product. uni-regensburg.de

Other general strategies for constructing guaiane skeletons, though not specifically applied in the reported this compound synthesis, include cycloaddition reactions. For instance, platinum-catalyzed [4C+3C] allene-diene cycloadditions have been used to directly form the trans-fused guaiane skeleton with high diastereoselectivity. mdpi.com

Achieving the correct stereochemistry is a paramount challenge in the synthesis of complex sesquiterpenes like this compound, which possesses multiple contiguous stereocenters. The synthesis of (−)-Teuclatriol employed a sophisticated strategy known as "traceless stereoinduction" to control the stereochemical outcomes of key reactions. uni-regensburg.de

This methodology utilizes a chiral auxiliary on a starting cyclopentenone building block. uni-regensburg.de Specifically, a 4-OR substituent (where R can be a Boc or PMP group) on the cyclopentenone ring acts as a traceless stereoinducing element. uni-regensburg.de This group directs incoming nucleophiles to add to the ring in a highly predictable manner, conferring excellent 1,2- and 1,4-stereocontrol. uni-regensburg.de After guiding the stereochemistry of the crucial bond-forming reactions, this auxiliary group is eliminated, leaving no trace in the final product structure, hence the term "traceless." uni-regensburg.de

A key step in the synthesis involved the reaction of a chiral cyclopentenone building block with isopropenylmagnesium bromide and a racemic aldehyde. uni-regensburg.de This reaction proceeded with high selectivity, effectively resolving the racemic aldehyde and establishing multiple stereocenters in a single, one-flask operation. uni-regensburg.de The excellent stereocontrol is attributed to a terminating anti-elimination from a key aldol (B89426) intermediate. uni-regensburg.de

The management of reactive functional groups through the use of protecting groups is essential in multistep organic synthesis. In the total synthesis of (−)-Teuclatriol, protecting groups were strategically employed to mask certain functionalities while others were being transformed. A key protecting group mentioned is the tert-butyloxycarbonyl (Boc) group, which was part of the traceless chiral auxiliary on the cyclopentenone starting material. uni-regensburg.de The use of such groups prevents unwanted side reactions and allows for the selective transformation of specific parts of the molecule. researchgate.net

The synthesis relied on several key transformations to build the molecular complexity:

Conjugate Addition: A Michael-type addition of an organocuprate derived from a Grignard reagent to the chiral cyclopentenone building block was used to install a side chain with high stereocontrol. uni-regensburg.de

Aldol Reaction: Following the conjugate addition, an intramolecular or intermolecular aldol reaction was used to form a new carbon-carbon bond and introduce additional stereocenters. uni-regensburg.deresearchgate.net

Ring-Closing Metathesis (RCM): As previously mentioned, this was the key transformation used to construct the seven-membered ring of the guaiane core from a diene precursor. uni-regensburg.de

Semi-Synthesis of this compound from Related Natural Products

Semi-synthesis is a powerful strategy in natural product chemistry where a readily available, structurally related natural product is used as a starting material for chemical modification to produce a target molecule. wikipedia.orgudc.esnih.gov This approach can significantly shorten synthetic routes and is often more cost-effective than total synthesis, especially for complex molecules. wikipedia.org Notable examples include the production of the anti-cancer drug paclitaxel (B517696) from 10-deacetylbaccatin III and the antimalarial drug artemether (B1667619) from artemisinin. wikipedia.org

However, based on a review of the available scientific literature, no semi-synthetic routes to this compound have been reported to date. The current focus in the literature has been on its isolation from natural sources like Salvia mirzayanii and its total synthesis from simple precursors. uni-regensburg.desums.ac.ir

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of a biologically active natural product is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop new compounds with improved therapeutic properties. nih.govnih.govresearchgate.net This can involve modifying functional groups or changing parts of the carbon skeleton. dntb.gov.uamdpi.comrsc.org

While extensive synthetic work on this compound analogues has not been reported, researchers have identified a naturally occurring derivative. A study on the chemical constituents of Notopterygium incisum led to the isolation of a novel compound where a falcarindiol (B120969) unit is connected to the this compound skeleton via an ether bond at the C-10' position. acs.org The structure was confirmed by detailed NMR analysis, which showed characteristic chemical shift changes for C-10' and adjacent carbons compared to this compound itself, confirming the substitution at this position. acs.org

Chemical modification involves altering the structure of a parent molecule through chemical reactions to create new derivatives. symeres.com These modifications can range from simple functional group interconversions to more complex skeletal rearrangements. mdpi.com

In the context of the total synthesis of this compound, a doctoral thesis mentions the potential for derivatization of the 7-membered ring of the guaiane core. uni-regensburg.de This suggests that intermediates along the synthetic pathway could serve as points for chemical modification to generate analogues, although specific examples of such derivatives were not detailed in the primary publication. uni-regensburg.de The modification of the this compound scaffold, particularly at its hydroxyl groups, represents a viable strategy for creating new analogues for future biological evaluation.

Scaffold Derivatization for Enhanced Biological Activity

The core structure of this compound, a neo-clerodane diterpene, presents a promising scaffold for chemical modification to enhance its therapeutic properties. The derivatization of such natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. While specific derivatization studies on this compound are not extensively documented, research on closely related neo-clerodane diterpenoids provides a clear blueprint for potential modifications and their impact on biological activity.

Strategies such as microbial biotransformation and diverted total synthesis have been effectively used to generate analogues of neo-clerodane compounds. researchgate.netnih.gov These approaches allow for the introduction of new functional groups at various positions on the scaffold, which can lead to significant changes in biological effects. For instance, this compound has been identified as having immunoinhibitory effects, and derivatization could potentially amplify this activity. researchgate.net

A notable example is the biotransformation of Scutebarbatine F, a 13-spiro neo-clerodane diterpenoid, using the microorganism Streptomyces sp. CPCC 205437. nih.govfrontiersin.org This process yielded nine new metabolites through reactions like hydroxylation, acetylation, and deacetylation. nih.govfrontiersin.org The resulting analogues were then tested for cytotoxic activity against the H460 cancer cell line and for antiviral activity against the influenza A virus. The findings demonstrate that subtle chemical changes to the neo-clerodane scaffold can produce derivatives with significant and varied biological activities. nih.govfrontiersin.org For example, the introduction of a hydroxyl group at the C-2 position or acetylation at the C-18 position led to compounds with notable cytotoxic effects. nih.govfrontiersin.org

The table below summarizes the findings from the biotransformation of Scutebarbatine F, illustrating how specific structural modifications can influence biological outcomes. This serves as a model for how the this compound scaffold could be similarly derivatized to enhance its own biological potential.

Table 1: Biological Activity of Scutebarbatine F Derivatives

| Compound | Modification from Parent Scaffold (Scutebarbatine F) | Biological Activity |

|---|---|---|

| Scutebarbatine F | Parent Compound | Significant cytotoxic activities against HONE-1, KB, and HT29 cell lines. nih.gov |

| Metabolite 5 | 18-deacetyl | Significant anti-influenza A virus activity (54.8% inhibition at 20 μM). nih.govfrontiersin.org |

| Metabolite 7 | 18-deacetyl, 2α-OH | Cytotoxic activity against H460 cancer cell line (42.2% inhibition at 0.3 μM). nih.govfrontiersin.org |

Development of Novel Synthetic Methodologies for this compound and its Analogues

The complex, stereochemically rich structure of this compound makes its total synthesis a significant challenge, prompting the development of novel and efficient synthetic methodologies. The quest to synthesize such natural products often drives innovation in organic chemistry, leading to new reactions and strategies with broad applicability. nih.gov

A key breakthrough in the synthesis of this compound was the development of an enantiopure synthesis utilizing a strategy of traceless stereoinduction. uni-regensburg.deuni-regensburg.de This approach allows for the creation of highly substituted cyclopent-2-enones, which are crucial building blocks for this compound and related compounds. Traceless stereoinduction is a sophisticated strategy where a chiral auxiliary directs the stereochemical outcome of a reaction and is then removed from the molecule without leaving a trace, ensuring the final product has the desired three-dimensional arrangement (stereochemistry).

Another advanced strategy relevant to the synthesis of this compound analogues is the concept of "diverted total synthesis" (DTS). researchgate.net This approach involves designing a synthetic route that, from a late-stage intermediate, can be "diverted" to produce a variety of related natural product analogues. researchgate.net This methodology was proposed for the synthesis of (-)-Teubrevin G, another neo-clerodane, with the explicit goal of creating a library of derivatives for biological screening by performing various chemical transformations (e.g., oxidation, alkylation, epoxidation) on advanced intermediates. researchgate.net

Modern synthetic techniques such as ring-closing metathesis (RCM) have also been highlighted as powerful tools in the synthesis of complex natural products containing cyclic structures, including this compound. researchgate.net These novel methodologies are crucial not only for confirming the structure of the natural product but also for providing access to sufficient quantities of this compound and its rationally designed analogues for detailed biological evaluation.

Table 2: Novel Synthetic Methodologies for this compound and Analogues

| Methodology | Key Features | Application |

|---|---|---|

| Traceless Stereoinduction | Uses a temporary chiral element to control stereochemistry during the formation of key structural motifs; the controlling element is subsequently removed. | Enantiopure total synthesis of (-)-Teuclatriol, specifically for constructing the substituted cyclopent-2-enone core. uni-regensburg.deuni-regensburg.de |

| Diverted Total Synthesis (DTS) | A synthetic route is designed to produce advanced intermediates that can be converted into a library of related analogues through various chemical reactions. | Proposed for the synthesis of neo-clerodane analogues to explore structure-activity relationships. researchgate.net |

| Ring-Closing Metathesis (RCM) | A powerful reaction that uses a metal catalyst to form cyclic structures (rings) from open-chain precursors, often with high efficiency. | Applicable to the construction of the complex ring systems found within this compound and other natural products. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-Teuclatriol |

| (+)-Orientalol-F |

| (-)-Teubrevin G |

| Scutebarbatine F |

Biological Activities and Mechanistic Studies of Teuclatriol

Immunomodulatory Properties

Teuclatriol exhibits significant immunomodulatory activity, primarily characterized by its ability to suppress the activation and proliferation of immune cells. nih.govresearchgate.net

Research has demonstrated that this compound possesses a potent anti-proliferative effect on activated human peripheral blood lymphocytes (PBLs). researchgate.netsums.ac.ir In studies where lymphocytes were stimulated with the mitogen phytohemagglutinin (PHA), this compound significantly inhibited their proliferation in a dose-dependent manner. researchgate.net The half-maximal inhibitory concentration (IC50) for this effect was determined to be 72.8 ± 5.4 µg/ml. nih.govresearchgate.netsums.ac.ir

The inhibitory capacity of this compound on the proliferation of these activated immune cells is detailed in the table below.

| Concentration of this compound (µg/ml) | Proliferation Compared to Control (%) | Statistical Significance (p-value) |

| 25 | 93.0 ± 3.6 | <0.05 |

| 200 | 28.9 ± 6.5 | <0.001 |

| Data sourced from studies on human peripheral blood lymphocytes stimulated with phytohemagglutinin. researchgate.net |

The precise molecular mechanisms underpinning the immunoinhibitory effects of this compound are still under investigation. nih.govresearchgate.net However, studies on the crude extract of Salvia mirzayanii, from which this compound was isolated, suggest that the induction of apoptosis (programmed cell death) in lymphocytes may be a key mechanism. researchgate.net This was observed through flow cytometry analysis, which showed an accumulation of apoptotic cells in the sub-G1 phase of the cell cycle, and DNA fragmentation analysis that revealed characteristic DNA laddering in lymphocytes treated with inhibitory doses of the plant extract. researchgate.net

It is noteworthy that many sesquiterpene lactones exert their immunoinhibitory effects via the inactivation of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net However, this compound's chemical structure lacks the typical methylene-γ-lactone group often involved in this action, suggesting it may operate through a different or novel pathway to achieve its effects. nih.govresearchgate.net

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways and the reduction of inflammatory mediator expression. nih.gov

A pivotal aspect of this compound's anti-inflammatory activity is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammatory processes, including those for proinflammatory cytokines and chemokines. nih.govcore.ac.uk

The anti-inflammatory mechanism of this compound has been investigated in human macrophage-like cells (THP-1), a standard model for studying macrophage function and inflammation. nih.gov In these studies, non-toxic concentrations of this compound were shown to significantly decrease the DNA binding activity of NF-κB that was induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov

This inhibition of the NF-κB signaling pathway subsequently led to a reduction in the production and expression of several key inflammatory mediators. Specifically, this compound was found to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Furthermore, it decreased the messenger RNA (mRNA) levels of Monocyte Chemoattractant Protein-1 (MCP-1) and Toll-like receptor 2 (TLR2) in human umbilical vein endothelial cells (HUVEC) that were activated by TNF-α. nih.gov These findings validate the traditional use of the source plant for inflammatory ailments and highlight this compound's potential as an anti-inflammatory agent. nih.gov

| Cell Line | Stimulant | This compound Concentration | Observed Effect |

| THP-1 (human macrophage-like) | LPS | 312 and 390 µM | Significant decrease in NF-κB DNA binding activity. |

| THP-1 (human macrophage-like) | LPS | Dose-dependent | Reduction in TNF-α production. |

| HUVEC (endothelial cells) | TNF-α | Not specified | Decrease in MCP-1 and TLR2 mRNA levels. |

| Data from a study investigating the inhibitory effects of this compound on NF-κB activation and inflammatory mediators. nih.gov |

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

Role of this compound's Unique Structural Features in NF-κB Modulation

This compound, a guaiane-type sesquiterpene isolated from Salvia mirzayanii, presents a unique structural profile that distinguishes it from many other sesquiterpenes known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net A key differentiating feature is the absence of a methylene-γ-lactone group, a moiety commonly associated with the NF-κB inhibitory properties of other sesquiterpene lactones. nih.govresearchgate.net This structural variance suggests that this compound employs an alternative mechanism to modulate NF-κB activity.

The NF-κB transcription factor is a critical regulator of inflammatory processes. wikipedia.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. wikipedia.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. wikipedia.orgnih.gov This allows the freed NF-κB to translocate to the nucleus and initiate the transcription of genes involved in the inflammatory response. wikipedia.org

Studies have demonstrated that this compound significantly decreases the lipopolysaccharide (LPS)-induced DNA binding activity of NF-κB in human monocytic THP-1 cells at non-toxic concentrations. nih.govresearchgate.net This inhibitory effect on NF-κB signaling, achieved without the typical alkylating center of sesquiterpene lactones, points towards a novel mode of action. nih.govresearchgate.net The absence of this reactive group may also imply a more favorable safety profile, potentially avoiding side effects associated with alkylating agents. researchgate.net Further investigation into the specific molecular interactions between this compound and the components of the NF-κB signaling cascade is warranted to fully elucidate its mechanism. nih.govresearchgate.net

Modulation of Inflammatory Cytokine Production

Reduction of Tumor Necrosis Factor-alpha (TNF-α) Secretion

This compound has been shown to exert a dose-dependent reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophage-like THP-1 cells. nih.govresearchgate.net TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and amplifying the inflammatory cascade. mdpi.commdpi.com The ability of this compound to curb the production of this key mediator underscores its anti-inflammatory potential. nih.govresearchgate.net

Impact on other Pro-inflammatory Mediators

The anti-inflammatory activity of this compound extends beyond the modulation of TNF-α. While direct studies on this compound's effect on a wide array of pro-inflammatory mediators are somewhat limited, its mechanism of action through NF-κB inhibition suggests a broader impact. nih.gov The NF-κB pathway controls the expression of numerous genes involved in inflammation, including those encoding for other pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.comscielo.br

For instance, NF-κB activation is known to induce the production of interleukins such as IL-1β and IL-6, which are also critical players in the inflammatory response. frontiersin.orgnih.gov Although not explicitly detailed for this compound in the provided context, the inhibition of NF-κB logically implies a potential reduction in these and other related inflammatory molecules. Further research could explore the effects of this compound on a wider panel of pro-inflammatory mediators to provide a more comprehensive understanding of its anti-inflammatory profile.

Regulation of Inflammatory Gene Expression in Endothelial Cells (e.g., HUVEC)

This compound has demonstrated the ability to regulate the expression of inflammatory genes in human umbilical vein endothelial cells (HUVECs), which serve as a model for the endothelial lining of blood vessels. nih.govresearchgate.net Endothelial cells play a crucial role in the inflammatory process by responding to inflammatory stimuli and recruiting immune cells to the site of inflammation. imrpress.comnih.gov

Decreased Monocyte Chemoattractant Protein-1 (MCP-1) mRNA Levels

In TNF-α-activated HUVECs, treatment with this compound resulted in decreased mRNA levels of Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net MCP-1 is a potent chemokine that plays a critical role in the recruitment of monocytes to sites of inflammation, a key event in the development of inflammatory conditions like atherosclerosis. mdpi.comnih.gov The expression of MCP-1 itself can be regulated by the NF-κB signaling pathway. researchgate.net By downregulating MCP-1 expression, this compound can interfere with the influx of inflammatory cells, thereby mitigating the inflammatory process at the vascular level.

Attenuation of Toll-like Receptor 2 (TLR2) mRNA Levels

This compound has also been found to attenuate the mRNA levels of Toll-like Receptor 2 (TLR2) in TNF-α-activated HUVECs. nih.gov TLR2 is a pattern recognition receptor that plays a significant role in the innate immune response and the initiation of inflammation. imrpress.com Its activation can lead to the activation of NF-κB and the subsequent expression of various inflammatory genes. aging-us.com The upregulation of TLR2 expression can be induced by inflammatory stimuli, creating a positive feedback loop that amplifies the inflammatory response. frontiersin.org By reducing TLR2 mRNA levels, this compound may help to break this cycle, leading to a de-escalation of the inflammatory state in endothelial cells.

Compound List

| Compound Name |

| This compound |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| Toll-like Receptor 2 (TLR2) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

Research Findings on this compound

| Biological Activity | Cell Line | Key Findings | Reference |

|---|---|---|---|

| NF-κB Modulation | THP-1 (human monocytic cells) | Significantly decreased LPS-induced DNA binding activity of NF-κB. nih.govresearchgate.net | nih.govresearchgate.net |

| TNF-α Secretion | THP-1 (macrophage-like) | Reduced the production of TNF-α in a dose-dependent manner. nih.govresearchgate.net | nih.govresearchgate.net |

| MCP-1 mRNA Expression | HUVEC (human umbilical vein endothelial cells) | Decreased mRNA levels in TNF-α-activated cells. nih.govresearchgate.net | nih.govresearchgate.net |

| TLR2 mRNA Expression | HUVEC (human umbilical vein endothelial cells) | Attenuated mRNA levels in TNF-α-activated cells. nih.gov | nih.gov |

Other Investigated Biological Activities (e.g., in vitro, non-human in vivo models)

Beyond its primary characterized effects, this compound has been the subject of various investigations to elucidate its broader biological activities. These studies, primarily conducted using in vitro cell models, have revealed potential immunomodulatory, anti-inflammatory, and antiviral properties.

Anti-inflammatory and Immunomodulatory Activities

A significant body of research has focused on the anti-inflammatory potential of this compound, which is isolated from Salvia mirzayanii, a plant used in traditional Iranian medicine for inflammatory conditions. nih.govresearchgate.net Studies have demonstrated that this compound exerts anti-inflammatory effects by targeting key signaling pathways and mediators involved in the inflammatory response. nih.govmedchemexpress.com

In in vitro experiments using human monocytic THP-1 cells, this compound was shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many inflammatory genes. nih.gov Non-toxic concentrations of this compound significantly decreased the lipopolysaccharide (LPS)-induced DNA binding activity of NF-κB. nih.gov This inhibitory effect on the NF-κB signaling pathway is a key aspect of its anti-inflammatory action. nih.gov

Furthermore, this compound has been observed to reduce the production and secretion of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine, in a dose-dependent manner in macrophage-like cells. nih.govmedchemexpress.com Investigations also extended to human umbilical vein endothelial cells (HUVEC), where this compound decreased the mRNA levels of monocyte chemoattractant protein-1 (MCP-1) and toll-like receptor 2 (TLR2), both of which are involved in inflammatory processes. nih.gov

In addition to its anti-inflammatory effects, this compound has demonstrated immunomodulatory activity through its anti-proliferative action on human lymphocytes. researchgate.netresearchgate.net In studies using phytohemagglutinin-activated human peripheral blood lymphocytes (PBLs), this compound showed a significant anti-proliferative effect, suggesting it may modulate immune responses. researchgate.netsums.ac.ir It was identified as one of the primary compounds responsible for the immunoinhibitory effects observed with extracts of Salvia mirzayanii. researchgate.net

Table 1: Summary of In Vitro Anti-inflammatory and Immunomodulatory Activities of this compound

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| NF-κB Inhibition | Human monocytic THP-1 cells | Significantly decreased LPS-induced DNA binding activity of NF-κB at non-toxic doses. | nih.gov |

| Cytokine Reduction | Differentiated macrophage-like THP-1 cells | Inhibited the secretion of TNF-α in a dose-dependent manner. | nih.govmedchemexpress.com |

| Inflammatory Gene Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Decreased mRNA levels of Monocyte Chemoattractant Protein-1 (MCP-1) and Toll-like Receptor 2 (TLR2). | nih.gov |

| Anti-proliferative Effect | Human activated-peripheral blood lymphocytes (PBLs) | Exhibited significant anti-proliferative activity with an IC50 value of 72.8 ± 5.4 µg/ml. | researchgate.net |

Antiviral Activity

The potential of this compound as an antiviral agent has also been explored. In a study investigating compounds from Cleome droserifolia, this compound was identified as a potent inhibitor of Herpes Simplex Virus-1 (HSV-1). semanticscholar.org The antiviral activity was assessed using an MTT assay to determine the compound's ability to inactivate virus particles. semanticscholar.org this compound was found to be the most potent among several isolated compounds against HSV-1. semanticscholar.org

Table 2: Summary of In Vitro Antiviral Activity of this compound

| Activity | Virus | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Antiviral | Herpes Simplex Virus-1 (HSV-1) | Vero cells (MTT Assay) | Demonstrated the most potent activity against HSV-1 with an IC50 value of 4.89 ± 0.061 μM and a selectivity index (SI) of 4.8. | semanticscholar.org |

Insect Antifeedant Activity

While direct and detailed studies focusing exclusively on the insect antifeedant properties of this compound are limited in the reviewed literature, this activity is a known characteristic of sesquiterpenoids, the chemical class to which this compound belongs. eje.cz Sesquiterpenoids isolated from various plants have demonstrated antifeedant effects against a range of insect pests. eje.czfrontiersin.orgagriculturejournals.cz These compounds are often part of a plant's natural chemical defense mechanism against herbivores. eje.cz The investigation into the specific antifeedant capabilities of this compound could be a subject for future research.

Structure Activity Relationship Sar Studies of Teuclatriol and Its Analogues

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. nih.gov For Teuclatriol, a guaiane-type sesquiterpene, identifying its pharmacophore involves pinpointing the functional groups that interact with its biological target. researchgate.netresearchgate.net

Research indicates that this compound's biological effects, such as its immunoinhibitory and anti-proliferative activities, are intrinsically linked to its unique structure. researchgate.net The key functional groups believed to be part of its pharmacophore are the hydroxyl (-OH) groups attached to the guaiane (B1240927) core. The position and stereochemistry of these groups at the C-4, C-6, and C-10 positions are considered critical. Unlike many other bioactive sesquiterpenoids, this compound lacks a lactone ring, which suggests that its mechanism of action is distinct from that of sesquiterpene lactones. uni-regensburg.de Its inhibitory effects on inflammatory mediators are tied to these structural features. nih.gov

Table 1: Key Functional Groups of this compound and Their Postulated Roles

| Functional Group | Position | Potential Role in Biological Activity |

| Hydroxyl Group | C-4 (β) | Potential hydrogen bond donor/acceptor, influencing binding affinity and specificity. |

| Hydroxyl Group | C-6 (β) | Contributes to the molecule's polarity and may form key interactions with target proteins. |

| Hydroxyl Group | C-10 (α) | The specific stereochemistry at this position is crucial; modifications can significantly alter activity. |

| Isopropyl Group | C-7 | Provides steric bulk that may influence proper orientation within a binding pocket. |

| Guaiane Core | - | Forms the rigid bicyclic scaffold that correctly orients the functional groups in 3D space. |

Impact of Guaiane Core Modifications on Biological Activity

The guaiane bicyclic system is the foundational scaffold of this compound. researchgate.net Modifications to this core, whether by altering ring stereochemistry or by changing, adding, or removing substituents, can have a profound impact on biological activity.

While extensive SAR studies involving modifications to this compound's guaiane core are not widely published, valuable insights can be drawn from related compounds and analogues isolated from natural sources. For instance, comparing this compound with Teucladiol, which lacks the hydroxyl group at the C-10 position, provides a direct example of how a single modification to the core's substitution pattern can define the molecule's identity and likely its biological profile. researchgate.net Furthermore, research on other complex guaiane sesquiterpenes, such as englerin A, has shown that even minor changes to the core or its substituents can lead to a dramatic loss or alteration of biological potency, underscoring the core's importance. researchgate.net

Table 2: Comparison of this compound and a Related Guaiane Sesquiterpene

| Compound | Core Structure | Key Substituent Difference | Implication for SAR |

| This compound | Guaiane | Contains a tertiary hydroxyl group at C-10. researchgate.net | The C-10 hydroxyl is a key feature for its specific biological activity profile. |

| Teucladiol | Guaiane | Lacks the C-10 hydroxyl group; has a double bond involving C-10 instead. researchgate.net | The absence of the C-10 hydroxyl and presence of a C-10(14) double bond creates a different compound with distinct properties. |

Stereochemical Influences on this compound's Mechanism of Action

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological function. nih.govwikipedia.org In living systems, which are inherently chiral, the different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological activities. nih.gov

Table 3: Stereochemical Comparison of this compound and its Epimer

| Compound | Formula | Key Stereochemical Feature | Potential Impact on Mechanism of Action |

| This compound | C15H28O3 | C-10 hydroxyl group in α-configuration. researchgate.netresearchgate.net | Specific 3D orientation allows for optimal interaction with its biological target. |

| 10-epithis compound | C15H28O3 | C-10 hydroxyl group in β-configuration. researchgate.net | Altered 3D shape may lead to reduced, altered, or no activity due to suboptimal fit with the target. |

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling are powerful tools that allow scientists to study molecular structures and their interactions at an atomic level. kallipos.gramazon.com These methods are invaluable in SAR studies for visualizing molecules in 3D, predicting their properties, and understanding how they might bind to a biological target, thereby accelerating the drug discovery process. amazon.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein. frontiersin.orgresearchgate.net The process involves placing the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity. nih.gov

For this compound, docking simulations could be used to:

Identify Potential Biological Targets: By docking this compound against a library of known protein structures.

Elucidate Binding Mode: To visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target.

Explain SAR Data: To understand why small structural changes, such as the epimerization at C-10, result in different biological activities. For example, a docking study could show that the α-hydroxyl of this compound forms a crucial hydrogen bond that the β-hydroxyl of its epimer cannot. nih.gov

The stability and dynamics of these predicted interactions can be further investigated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com A QSAR model takes the form of an equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

To build a QSAR model for this compound and its analogues, one would:

Synthesize and test a series of analogues with varied structures.

Calculate various molecular descriptors for each analogue. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). jocpr.comnih.gov

Use statistical methods, like multiple linear regression, to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound analogues, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. mdpi.com

Table 4: Examples of Descriptors for a Hypothetical this compound QSAR Model

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Topological | Molecular Connectivity Index | Describes the size, shape, and degree of branching in the molecule. |

| Steric/3D | Molecular Surface Area | Relates to the size of the molecule and how it interacts with the solvent and target. |

| Physicochemical | logP (Partition Coefficient) | Indicates the lipophilicity (fat-solubility) of the compound, affecting its ability to cross cell membranes. |

Advanced Analytical Methodologies in Teuclatriol Research

Spectroscopic Techniques for Quantitative Analysis and Purity Assessment

Spectroscopic methods are fundamental in the chemical analysis of Teuclatriol, providing critical data on its structure, purity, and concentration. solubilityofthings.comazooptics.com These non-destructive techniques offer rapid and reliable insights into the molecular composition of a sample. labmanager.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR analyses are used to confirm the molecular structure and composition, providing detailed information about atomic environments and stereochemistry. labmanager.comnih.gov In studies isolating this compound from sources like Salvia mirzayanii and Acorus calamus, NMR analysis was the definitive method for identifying the final purified compound. researchgate.netnih.gov

Beyond qualitative identification, spectroscopic techniques are crucial for quantitative analysis and purity assessment. tutorchase.com The intensity of signals in a spectrum is often proportional to the concentration of the substance, allowing for quantification. tutorchase.com Techniques like UV-Vis and NMR are instrumental in evaluating a substance's purity by detecting spectral signatures from contaminants or degradation products. labmanager.com While specific quantitative UV-Vis or infrared (IR) methods for this compound are not extensively detailed in the literature, these general pharmaceutical quality control principles are applicable. labmanager.comresearchgate.net For instance, any deviation from the established spectral fingerprint of pure this compound would indicate the presence of impurities. tutorchase.com

| Technique | Application in this compound Research | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Purity Assessment | Confirms molecular structure, atomic connectivity, stereochemistry, and detects impurities. labmanager.comnih.govnih.gov |

| Infrared (IR) Spectroscopy | Identity Testing | Provides a "molecular fingerprint" based on the absorption patterns of functional groups. labmanager.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Purity Assessment, Quantification | Detects unwanted absorption from impurities and can measure API concentration. labmanager.com |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the mass of the molecule, aiding in structural confirmation. nih.govnih.gov |

Chromatographic Methods for Separation and Characterization in Complex Matrices

The isolation of this compound from its natural sources, which are complex biological matrices, relies heavily on a combination of chromatographic techniques. researchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Bioassay-guided fractionation is a common strategy employed to isolate this compound. This process involves separating a crude plant extract into various fractions and testing each for biological activity. The most active fractions are then subjected to further chromatographic purification until a pure, active compound is isolated. researchgate.net For example, in the study of Salvia mirzayanii, a crude extract was first fractionated using different solvents. researchgate.net The most active fraction, the methanol (B129727) fraction, was then subjected to gravity column chromatography. researchgate.net

Multiple chromatographic methods are often used in sequence to achieve high purity. Common techniques in this compound research include:

Column Chromatography (CC): Utilized for the initial fractionation of crude extracts. Stationary phases like silica (B1680970) gel and Sephadex LH-20 are frequently used. nih.govmdpi.com

Thin-Layer Chromatography (TLC): A planar chromatography technique used to monitor the separation process, compare fractions, and for preparative purification of small quantities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. nih.govmdpi.com Both normal-phase and reverse-phase (e.g., RP-18) HPLC can be employed. nih.govmdpi.com

The selection of these methods and the specific conditions (e.g., mobile phase composition) are critical for successfully separating this compound from dozens of other secondary metabolites present in the plant extracts. mdpi.com

| Chromatographic Step | Technique Used | Purpose | Source Plant Example |

| Step 1: Initial Fractionation | Solvent Partitioning / Column Chromatography (Silica Gel) | To separate the crude extract into less complex fractions based on polarity. researchgate.netmdpi.com | Salvia mirzayanii researchgate.net |

| Step 2: Further Fractionation | Gravity Column Chromatography / Flash Chromatography | To further separate the most biologically active fraction. nih.govresearchgate.net | Salvia mirzayanii, Ferula huber-morathii nih.govresearchgate.net |

| Step 3: Purification | Preparative TLC / Sephadex LH-20 Column | To isolate compounds from the active sub-fractions. researchgate.netmdpi.com | Salvia mirzayanii, Ferula drudeana researchgate.netmdpi.com |

| Step 4: Final Purification | Preparative HPLC | To obtain the pure this compound compound for structural analysis. nih.govnih.govmdpi.com | Acorus calamus, Nardostachys jatamansi nih.govmdpi.com |

Bioanalytical Methods for Studying this compound in Biological Systems (e.g., cellular extracts)

Bioanalytical methods are essential for determining the biological activity of compounds within a biological system. researchgate.net In this compound research, these methods have been crucial for identifying its immunoinhibitory effects. researchgate.net The primary approach has been bioassay-guided fractionation, where analytical separations are coupled with biological testing. nih.gov

A key example is the study of this compound's effect on human peripheral blood lymphocytes (PBLs). researchgate.net In this research, various fractions of a Salvia mirzayanii extract were tested for their ability to inhibit the proliferation of activated PBLs using a cell proliferation assay. nih.govresearchgate.net This bioanalytical approach successfully identified a specific fraction (Fr. 4) with significant anti-proliferative activity, which, upon further purification, yielded this compound. researchgate.net The inhibitory concentration (IC50) of the purified this compound on these cells was then determined, providing a quantitative measure of its bioactivity. nih.gov

Other bioanalytical methods can be applied to study the pharmacokinetics of this compound in preclinical models. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the benchmark for quantifying drugs and their metabolites in biological fluids such as plasma or in cellular extracts. researchgate.netbiopharminternational.com These highly sensitive and selective methods would be critical for future studies on the absorption, distribution, metabolism, and excretion of this compound.

| Bioanalytical Method | Biological System | Finding |

| Cell Proliferation Assay | Human Activated-Peripheral Blood Lymphocytes (PBLs) | Identified this compound as an immunoinhibitory compound with an IC50 value of 72.8 ± 5.4 µg/ml. nih.govresearchgate.net |

| MTT Assay | HaCaT Keratinocytes | Used to measure the effect of isolated compounds, including this compound, on cell viability. mdpi.com |

Advanced Methodologies for Investigating Molecular Interactions and Pathways

Understanding how a compound like this compound exerts its biological effects requires advanced methodologies that can probe its interactions at a molecular level and elucidate the signaling pathways it modulates. editco.bio

Research has indicated that this compound has inhibitory effects on the activation of nuclear factor-kB (NF-κB), a protein complex that controls transcription of DNA and is involved in inflammatory responses. mdpi.commedchemexpress.com This finding opens the door for more advanced investigations into its mechanism of action.

In silico analysis, including molecular docking and molecular dynamics simulations, represents a powerful approach to study these interactions. nih.gov Molecular docking could predict the binding affinity and orientation of this compound within the active sites of key proteins in the NF-κB pathway. nih.govmdpi.com Molecular dynamics simulations could then be used to assess the stability of these protein-ligand complexes over time. nih.gov

Furthermore, functional genomics provides tools to unravel the broader impact of this compound on cellular pathways. editco.bio High-resolution analytical techniques like mass spectrometry or NMR, when applied in metabolomics studies, can identify changes in endogenous metabolites within cells or biological fluids after treatment with this compound. mdpi.com This can provide a global view of the metabolic pathways affected. Technologies such as CRISPR-based genomic screens can systematically identify which genes, and therefore which pathways, are essential for this compound's bioactivity. editco.bio While these specific advanced methodologies have not yet been extensively published for this compound, they represent the next logical step in its research, moving from identification to a deep mechanistic understanding. researchgate.net

Future Research Directions and Translational Potential of Teuclatriol

Elucidating Novel Molecular Targets and Signaling Pathways

Further research is essential to fully uncover the molecular mechanisms underlying the biological activities of Teuclatriol. While initial studies have pointed towards its immunomodulatory effects, the precise molecular targets and signaling pathways remain largely uncharacterized. researchgate.net Identifying these targets is crucial for understanding its mode of action and for the development of targeted therapeutic strategies.

Future investigations could employ a variety of modern techniques to identify this compound's binding partners and downstream signaling cascades. Methodologies such as affinity chromatography, proteomics, and molecular docking studies can be utilized to pinpoint direct protein interactions. openmedicinalchemistryjournal.com Furthermore, transcriptomic and proteomic analyses of cells treated with this compound would provide a broader view of the affected signaling networks. For instance, studies on other natural compounds have successfully used such approaches to identify interactions with key signaling molecules like those in the NF-κB and MAPK pathways, which are critical in inflammation and immune responses. mdpi.com

A deeper understanding of how this compound modulates cellular functions could be gained by examining its effects on various signaling pathways known to be involved in the physiological processes it influences. Given its observed immunoinhibitory effects, investigating its impact on pathways such as the JAK-STAT, PI3K/Akt, and T-cell receptor signaling pathways would be of significant interest. researchgate.netdiva-portal.org Techniques like Western blotting and reporter gene assays can be used to assess the activation status of key proteins within these pathways upon this compound treatment.

Interactive Data Table: Potential Molecular Targets for this compound Investigation

| Pathway | Key Proteins to Investigate | Rationale |

|---|---|---|

| NF-κB Signaling | IKK, IκBα, NF-κB (p65/p50) | Central regulator of inflammation and immune responses. dntb.gov.ua |

| MAPK Signaling | ERK, JNK, p38 | Involved in cellular stress, apoptosis, and cytokine production. mdpi.com |

| JAK-STAT Signaling | JAK1/2, STAT3/5 | Critical for cytokine signaling and immune cell differentiation. |

| PI3K/Akt Signaling | PI3K, Akt, mTOR | Regulates cell survival, proliferation, and metabolism. diva-portal.org |

Investigating Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act in synergy with other bioactive compounds presents an exciting avenue for future research. Combining natural products can often lead to enhanced therapeutic efficacy, reduced side effects, and the ability to overcome resistance mechanisms. nih.govmdpi.com Investigating these synergistic interactions is a key step in developing novel and more effective therapeutic combinations.

A primary area of interest is the combination of this compound with other compounds that possess complementary mechanisms of action. For example, its immunomodulatory properties could be paired with the antimicrobial or anti-inflammatory activities of other natural products. researchgate.netnih.gov Studies could explore combinations with well-characterized compounds like curcumin, which is known for its potent anti-inflammatory effects, or with essential oil components that exhibit antimicrobial properties. nih.gov

The evaluation of these combinations would involve in vitro and in vivo studies to determine the nature of the interaction (synergistic, additive, or antagonistic). nih.gov This can be achieved using methods such as the isobologram analysis or the combination index (CI) method. nih.gov Such studies would not only reveal effective combinations but also provide insights into the underlying mechanisms of synergy, which could involve one compound enhancing the bioavailability or modulating the metabolic pathway of the other. nih.gov

Exploring in vivo Pharmacological Effects in Relevant Animal Models (non-human)

The choice of animal model is critical and should be based on the specific pharmacological effect being investigated. cureraredisease.orgnih.gov For instance, to further explore the immunomodulatory properties of this compound, rodent models of inflammatory or autoimmune diseases could be employed. researchgate.net These models would allow for the assessment of this compound's ability to modulate immune cell populations, cytokine production, and disease severity.

Key parameters to be evaluated in these in vivo studies include the determination of the effective dose range, the route of administration, and the treatment duration. mdpi.com Pharmacokinetic studies will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which are critical for determining its bioavailability and dosing regimen. nih.gov Furthermore, histopathological analysis of various organs will provide valuable information on the compound's tissue-specific effects and any potential toxicity. mdpi.com

Advancements in Sustainable Production Methods (e.g., biosynthetic engineering, optimized chemical synthesis)

The development of sustainable and efficient methods for the production of this compound is crucial for its future research and potential commercialization. Current reliance on extraction from natural sources can be limited by factors such as plant availability, geographical distribution, and low yields. researchgate.net Therefore, exploring alternative production strategies is a key research priority.

Biosynthetic Engineering: Synthetic biology offers a promising avenue for the sustainable production of this compound. nih.gov This approach involves identifying the biosynthetic pathway of this compound in its native plant species and then engineering microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce the compound. plos.org This would involve the heterologous expression of the necessary enzymes, such as terpene synthases and cytochrome P450s, that are involved in its biosynthesis. This method has the potential for high-yield, scalable, and environmentally friendly production. oneplanetnetwork.org

Interactive Data Table: Comparison of Production Methods

| Production Method | Advantages | Challenges |

|---|---|---|

| Natural Extraction | Access to the natural compound. | Low yield, variability, environmental impact. |

| Biosynthetic Engineering | Sustainable, scalable, potential for high yield. woodwing.com | Complex pathway elucidation, host engineering challenges. plos.org |

Potential for Rational Drug Design Based on this compound's Scaffold

The unique chemical structure of this compound, a guaiane (B1240927) sesquiterpene, provides a valuable scaffold for rational drug design. researchgate.netresearchgate.net This approach involves using the core structure of this compound as a starting point to design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.combiosolveit.de

The process of rational drug design begins with understanding the structure-activity relationship (SAR) of this compound. researchgate.net This involves identifying the key functional groups and structural features that are responsible for its biological activity. By systematically modifying different parts of the molecule and evaluating the activity of the resulting analogues, researchers can build a comprehensive SAR model. This information can then be used to guide the design of new compounds with enhanced therapeutic potential. researchgate.net

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can play a significant role in this process. openmedicinalchemistryjournal.com These tools can be used to predict the binding affinity of new analogues to their molecular targets and to optimize their drug-like properties. researchgate.net The ultimate goal is to develop novel drug candidates that retain the beneficial properties of this compound while possessing improved characteristics for clinical development. nih.govnih.gov

Addressing Research Gaps in this compound's Biological Landscape

Despite the initial promising findings, there are several significant research gaps in our understanding of this compound's biological landscape. ecologyandsociety.org Addressing these gaps is essential for a comprehensive evaluation of its therapeutic potential and for guiding future research efforts. researchgate.net

One of the primary gaps is the limited knowledge of its full spectrum of biological activities. While its immunomodulatory effects have been reported, its potential effects on other physiological systems remain largely unexplored. researchgate.net A broad-based screening of this compound against a variety of biological targets and in different disease models could uncover novel therapeutic applications.

Furthermore, there is a lack of information on the long-term effects and potential toxicity of this compound. Comprehensive preclinical safety and toxicology studies are necessary to establish a safe dose range for potential therapeutic use. Additionally, the metabolic fate of this compound in vivo is currently unknown. nih.gov Understanding how the compound is metabolized and eliminated from the body is crucial for predicting its potential for drug-drug interactions and for designing appropriate dosing regimens. nih.gov Closing these knowledge gaps will be critical for advancing this compound from a promising natural product to a potential therapeutic agent.

Q & A

Q. What experimental protocols are recommended for isolating and purifying Teuclatriol from natural sources?

Methodological Answer:

- Begin with column chromatography (e.g., silica gel, Sephadex LH-20) using polarity-based solvent systems. Validate purity via HPLC with UV/Vis detection (λ = 200-400 nm) and confirm structural integrity using NMR (¹H, ¹³C, 2D-COSY) .

- For reproducibility, document solvent ratios, temperature, and flow rates. Cross-reference with prior studies on diterpenoid isolation to optimize yield .

Q. How should researchers characterize this compound’s stereochemistry and functional groups?

Methodological Answer:

- Combine spectroscopic techniques:

- X-ray crystallography for absolute configuration (if crystalline).

- ECD (Electronic Circular Dichroism) for chiral centers.

- IR spectroscopy to identify hydroxyl or carbonyl groups .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

- Use cell-based assays (e.g., MTT for cytotoxicity, NO inhibition for anti-inflammatory activity) with positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation).

- Validate dose-response curves (IC₅₀ calculations) and ensure statistical significance (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Conduct comparative assays under standardized conditions (e.g., identical cell lines, solvent controls).